molecular formula C7H3BrF3NO3 B1530030 1-Bromo-3-difluoromethoxy-5-fluoro-4-nitrobenzene CAS No. 1807196-18-4

1-Bromo-3-difluoromethoxy-5-fluoro-4-nitrobenzene

Cat. No.: B1530030
CAS No.: 1807196-18-4
M. Wt: 286 g/mol
InChI Key: PWDBKXCUKLEEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-difluoromethoxy-5-fluoro-4-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), difluoromethoxy (position 3), fluorine (position 5), and nitro (position 4) groups. Its molecular formula is C₆H₂BrF₃NO₃, with a molecular weight of 272.9 g/mol. The substituents impart distinct electronic and steric properties:

  • Bromine: A heavy halogen facilitating nucleophilic substitution or cross-coupling reactions.
  • Difluoromethoxy (-OCF₂): An electron-withdrawing group (EWG) that enhances oxidative stability and influences regioselectivity in aromatic reactions.
  • Nitro (-NO₂): A strong EWG that deactivates the ring toward electrophilic substitution.
  • Fluorine: A moderately electronegative substituent affecting lipophilicity and metabolic stability.

This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, leveraging its bromine for functionalization and its fluorinated groups for tuning bioavailability .

Properties

IUPAC Name

5-bromo-1-(difluoromethoxy)-3-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-4(9)6(12(13)14)5(2-3)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDBKXCUKLEEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-difluoromethoxy-5-fluoro-4-nitrobenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the nitration of 1-bromo-3-difluoromethoxy-5-fluorobenzene using nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and catalysts to ensure high yield and purity. The process may also involve purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-difluoromethoxy-5-fluoro-4-nitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) and hydrochloric acid (HCl).

  • Substitution: Substitution reactions often involve the use of nucleophiles such as sodium hydroxide (NaOH) and halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Bromo-3-difluoromethoxy-5-fluoro-4-nitrobenzene has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key attributes of the target compound with structurally related derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-Bromo-3-difluoromethoxy-5-fluoro-4-nitrobenzene Br (1), -OCF₂ (3), F (5), -NO₂ (4) C₆H₂BrF₃NO₃ 272.9 High stability due to EWGs; Suzuki coupling precursor
1-Bromo-3-fluoro-2-nitrobenzene Br (1), F (3), -NO₂ (2) C₆H₃BrFNO₂ 219.9 Nitro at position 2 increases ortho-directed reactivity
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Br (1), -OCH₃ (2), F (4), -NO₂ (5) C₇H₅BrFNO₃ 262.0 Methoxy group donates electrons, opposing nitro’s EWG effect; lower thermal stability
1-Bromo-3-chloro-5-fluorobenzene Br (1), Cl (3), F (5) C₆H₃BrClF 223.4 Lacks nitro group; used in halogen exchange reactions
2-Bromo-5-chloro-1,3-difluorobenzene Br (2), Cl (5), F (1,3) C₆H₂BrClF₂ 241.4 Polychlorinated derivative with applications in material science

Reactivity and Stability Insights

  • Nitro Group Positioning : The target compound’s nitro group at position 4 deactivates the ring more uniformly than 1-bromo-3-fluoro-2-nitrobenzene, where the nitro group at position 2 creates localized reactivity at the ortho position .
  • -OCF₂ vs. -OCH₃ : Replacing methoxy with difluoromethoxy (as in ’s compound) increases the compound’s oxidative stability and lipophilicity due to reduced electron donation .

Biological Activity

1-Bromo-3-difluoromethoxy-5-fluoro-4-nitrobenzene is a synthetic organic compound characterized by its unique molecular structure, which includes bromine, fluorine, and nitro functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C7H4BrF2N O2. The presence of multiple halogen atoms and a nitro group suggests that this compound may exhibit significant reactivity and biological activity.

PropertyValue
Molecular FormulaC7H4BrF2NO2
Molecular Weight236.01 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is thought to stem from its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates, which may lead to the generation of free radicals that can damage cellular components. Additionally, the halogen atoms may facilitate interactions with proteins or nucleic acids, potentially inhibiting their function.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

1. Antimicrobial Activity
Studies have shown that compounds with similar structures often possess antimicrobial properties. The presence of halogens may enhance the lipophilicity and membrane permeability, allowing for better interaction with microbial cells.

2. Anticancer Potential
Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism is likely related to its ability to induce apoptosis through oxidative stress or by interfering with cellular signaling pathways.

3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which play a critical role in cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics demonstrated that fluorinated nitrobenzene derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency against colorectal cancer cells .
  • Enzyme Inhibition Studies : Research highlighted in European Journal of Medicinal Chemistry showed that fluorinated compounds can selectively inhibit HDACs, leading to altered gene expression profiles associated with cancer cell survival .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-difluoromethoxy-5-fluoro-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-difluoromethoxy-5-fluoro-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.